Boc-Phe(4-Cl)-OH
Description
Overview of Boc-Phe(4-Cl)-OH as a Core Building Block
This compound is a specialized amino acid derivative that serves as a crucial building block in synthetic chemistry. chemimpex.comchemimpex.com It is a derivative of the amino acid phenylalanine, modified in two key ways: the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the para (4th) position of the phenyl ring. cymitquimica.com The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for subsequent peptide bond formation. cymitquimica.com This protection is vital for its role in the controlled, stepwise addition of amino acids during solid-phase peptide synthesis (SPPS).
The presence of the chlorine atom on the phenyl ring is significant as it alters the electronic and steric properties of the amino acid side chain. cymitquimica.com This modification can influence the reactivity of the compound during synthesis and, more importantly, can impart unique characteristics to the final peptide, such as enhanced biological activity, altered receptor binding affinity, and improved metabolic stability. chemimpex.com The compound exists as two different stereoisomers, the L-form and the D-form, which are used to create peptides with distinct three-dimensional structures and biological functions. chemimpex.comchemimpex.com
Table 1: Physicochemical Properties of this compound Isomers
| Property | Boc-L-Phe(4-Cl)-OH | Boc-D-Phe(4-Cl)-OH |
|---|---|---|
| Synonyms | Boc-4-chloro-L-phenylalanine, N-T-Boc-P-Chloro-L-Phenylalanine | Boc-p-chloro-D-Phe-OH, Boc-4-chloro-D-phenylalanine |
| CAS Number | 68090-88-0 chemimpex.comchemsrc.com | 57292-44-1 chemimpex.com |
| Molecular Formula | C₁₄H₁₈ClNO₄ chemimpex.comchemsrc.com | C₁₄H₁₈ClNO₄ chemimpex.com |
| Molecular Weight | 299.75 g/mol chemsrc.commedchemexpress.com | 299.8 g/mol chemimpex.com |
| Appearance | White to off-white powder/solid chemimpex.com | White to off-white solid chemimpex.com |
| Melting Point | 107 - 109 °C chemimpex.com | 110 - 112 °C chemimpex.com |
| Optical Rotation | [α]²⁰/D = +25 ± 2° (c=1.029 in EtOH) chemimpex.com | [α]²⁰/D = -26 ± 1° (c=1.16 in EtOH) chemimpex.com |
| Purity | ≥99% (HPLC) chemimpex.com | >98% (HPLC) |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, Methanol |
Scope of Academic Inquiry into this compound Applications
The unique structural features of this compound make it a versatile tool in various fields of scientific research. Its applications stem from its dual nature as both a protected amino acid for synthesis and a modified residue that can confer specific properties to a larger molecule.
Academic and industrial inquiry into this compound is primarily focused on the following areas:
Peptide Synthesis : The most direct application of this compound is as a monomer unit for the synthesis of peptides and peptidomimetics. chemimpex.comchemimpex.com Researchers incorporate 4-chlorophenylalanine into peptide sequences to study how this unnatural amino acid affects peptide structure, stability, and function. It is a key building block in the development of therapeutic proteins and hormones where specific modifications are desired. chemimpex.com
Medicinal Chemistry and Drug Development : In pharmaceutical research, this compound is widely used to create novel drug candidates. chemimpex.comchemimpex.com The introduction of a chlorinated phenylalanine residue can significantly enhance the efficacy of a peptide-based drug. It is frequently employed in the design of compounds that target specific biological receptors or inhibit enzyme activity. chemimpex.com The chlorine atom can form specific interactions, such as halogen bonds, within a receptor's binding pocket, leading to increased potency and selectivity.
Biochemical Research : This compound serves as a valuable probe for investigating complex biological processes. chemimpex.com Researchers use peptides containing 4-chlorophenylalanine to study enzyme-substrate interactions, protein folding mechanisms, and metabolic pathways. chemimpex.com The chlorine atom provides a unique spectroscopic or interactive handle that can be used to gain insights into molecular recognition and biological function.
Table 2: Summary of Research Applications for this compound
| Research Area | Specific Application | Rationale/Goal |
|---|---|---|
| Peptide Synthesis | Incorporation into peptide chains via SPPS. | Serves as a key building block for creating custom peptides, therapeutic proteins, and hormones. chemimpex.com |
| Drug Development | Design of targeted therapeutics (e.g., enzyme inhibitors, receptor agonists). | The 4-chloro substitution enhances drug efficacy, stability, and target specificity. chemimpex.comchemimpex.com |
| Biochemical Research | Probing protein-protein interactions and enzyme activity. | Used to gain insights into metabolic pathways and the mechanisms of disease. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370339 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68090-88-0 | |
| Record name | N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies Utilizing Boc Phe 4 Cl Oh
Boc Protection Protocols for Chloro-Phenylalanine
The foundational step for utilizing 4-chloro-phenylalanine in peptide synthesis is the protection of its amino group with the Boc moiety. This prevents unwanted side reactions during peptide bond formation.
Conventional Solution-Phase Synthesis Techniques
The primary method for preparing Boc-Phe(4-Cl)-OH is through the direct Boc protection of commercially available 4-chloro-L-phenylalanine in a solution-phase reaction. This process typically involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as the protecting agent under mildly basic conditions. The reaction is often carried out in a solvent mixture, such as a 1:1 v/v mixture of an appropriate organic solvent and an aqueous basic solution. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride.
A general procedure involves dissolving 4-chloro-L-phenylalanine in the chosen solvent system and then adding the Boc anhydride. The reaction mixture is stirred until completion, after which the this compound is isolated and purified, often through extraction and crystallization. While effective, this method requires careful control of reaction conditions, such as pH, to prevent potential side reactions like racemization, especially with prolonged exposure to alkaline environments.
An alternative approach in solution-phase synthesis involves sequential protection, halogenation, and carboxyl activation steps. This can begin with the chlorination of D-phenylalanine via electrophilic aromatic substitution using reagents like Cl₂ or SO₂Cl₂ in acetic acid at controlled temperatures (0–5°C). Following chlorination, the amino group is protected using Boc anhydride.
Solid-Phase Peptide Synthesis (SPPS) Integration
This compound is extensively used in solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield that allows for the stepwise assembly of peptides on an insoluble resin support. sigmaaldrich.compeptide.com This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. researchgate.net
In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS, the Boc group serves as a temporary protecting group for the α-amino group of the growing peptide chain. peptide.com This group is selectively removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.com The side chains of other amino acids are protected with more permanent, benzyl-based groups that are stable to these conditions but can be removed at the end of the synthesis with strong acids like hydrogen fluoride (B91410) (HF) or TFMSA. peptide.com
The general cycle for incorporating this compound into a peptide chain using Boc-SPPS involves the following steps:
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed with a TFA/DCM solution. peptide.com
Neutralization: The resulting TFA salt of the free amine is neutralized, often with a base like diisopropylethylamine (DIEA). In situ neutralization protocols have also been developed to improve efficiency. peptide.com
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine on the resin. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov Other effective coupling reagents include uronium/aminium salts like HBTU and HATU. peptide.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. researchgate.net
The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects the presence of free primary amines. iris-biotech.de
Table 1: Key Reagents in Boc-SPPS
| Reagent | Function | Typical Conditions |
| This compound | Amino acid building block | - |
| TFA | Boc deprotection | 25-50% in DCM |
| DIEA | Neutralization | 5-10% in DCM or DMF |
| DIC | Coupling agent | Equimolar with amino acid |
| HOBt | Coupling additive | Equimolar with amino acid |
| HBTU/HATU | Coupling agent | Used with a base like DIEA |
| HF or TFMSA | Final cleavage and side-chain deprotection | Strong acid conditions |
To accelerate the synthesis process, microwave irradiation has been integrated into SPPS protocols. nih.govcreative-peptides.com Microwave-assisted SPPS (MW-SPPS) can significantly reduce reaction times and improve coupling efficiency due to rapid and uniform heating. creative-peptides.commdpi.com
A novel approach combines MW-SPPS with the use of Boc-amino acid nanoparticles. mdpi.com This technique allows for the use of water as a solvent, offering a more environmentally friendly alternative to traditional organic solvents. mdpi.com In this method, water-dispersible Boc-amino acid nanoparticles are prepared and coupled to a resin in water under microwave irradiation. For instance, the synthesis of Leu-enkephalin has been demonstrated using this aqueous MW-assisted protocol. mdpi.com Coupling reactions can be carried out using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) at elevated temperatures (e.g., 70°C) for short durations (e.g., 3 minutes). mdpi.com
The extensive use of hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) in traditional SPPS has prompted the development of greener synthetic methods. nih.govrsc.org The goal is to replace these solvents with more environmentally benign alternatives. nih.gov Research has explored the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and the use of water in MW-assisted synthesis. mdpi.comacs.org
The development of more sustainable coupling reagents is another focus of green peptide chemistry. acs.org Additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are considered safer alternatives to potentially explosive benzotriazole-based reagents like HOBt. biosyn.com OxymaPure is effective in suppressing racemization and works well in greener solvent systems. biosyn.com
Coupling Chemistry and Optimization in Peptide Elongation
The formation of the peptide bond between this compound and the growing peptide chain is a critical step that requires careful optimization to ensure high yields and purity. The choice of coupling reagent and additives significantly influences the outcome of the reaction.
Carbodiimide-based reagents, such as DIC, in combination with additives like HOBt or OxymaPure, are widely used for activating the carboxyl group of this compound. biosyn.com The additive forms an active ester intermediate, which is more reactive and less prone to racemization. biosyn.com Uronium/aminium-based reagents like HBTU, HATU, and COMU are also highly effective and are frequently employed in both manual and automated SPPS. peptide.combeilstein-journals.org
Optimization of coupling reactions may involve adjusting several parameters:
Reagent Excess: Using a molar excess of the Boc-amino acid and coupling reagents can help drive the reaction to completion. nih.gov
Temperature: While most coupling reactions are performed at room temperature, elevated temperatures, often in conjunction with microwave irradiation, can enhance reaction rates. nih.gov
Solvent: The choice of solvent must ensure the solubility of all reactants and proper swelling of the resin. acs.org
Reaction Time: Monitoring the reaction progress with tests like the Kaiser test ensures that the coupling is complete before proceeding to the next step.
Table 2: Common Coupling Reagents and Additives
| Reagent/Additive | Type | Key Features |
| DIC | Carbodiimide | Commonly used, byproduct is a soluble urea. |
| HOBt | Benzotriazole Additive | Suppresses racemization, but has safety concerns. biosyn.com |
| OxymaPure | Oxime Additive | Greener and safer alternative to HOBt, effective at suppressing racemization. biosyn.com |
| HBTU/HATU | Uronium/Aminium | Highly efficient, often used for difficult couplings. peptide.com |
| COMU | Uronium/Aminium | Effective coupling reagent. beilstein-journals.org |
| DMTMM | Triazine-based | Used in aqueous microwave-assisted synthesis. mdpi.com |
Reagent Selection for Coupling Reactions
The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. jpt.com
Common classes of coupling reagents used in peptide synthesis involving Boc-protected amino acids include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used for their efficiency. americanpeptidesociety.org They activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org To suppress racemization, carbodiimides are almost always used in conjunction with additives. wikipedia.orgamericanpeptidesociety.org
Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a reduced risk of racemization but are generally more expensive. jpt.com
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular for their high efficiency and low tendency to cause side reactions, making them suitable for difficult couplings. jpt.com In situ neutralization protocols using HATU or HBTU can be employed during coupling steps in Boc-based synthesis. peptide.com
Additives for Racemization Suppression:
To minimize the loss of stereochemical integrity during the activation and coupling of this compound, additives are essential. These additives react with the activated intermediate to form an active ester, which is less prone to racemization. wikipedia.org
1-Hydroxybenzotriazole (HOBt): A classic additive that effectively suppresses racemization. wikipedia.orgamericanpeptidesociety.org
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt in accelerating coupling and suppressing racemization, though its use can be limited by safety concerns. wikipedia.orgbachem.com
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization when used with carbodiimides. bachem.com
Interactive Table: Common Coupling Reagents and Additives for this compound
| Reagent Class | Example Reagent | Key Features | Additive(s) |
| Carbodiimides | DCC, DIC | Cost-effective, efficient. americanpeptidesociety.org | HOBt, HOAt, OxymaPure® wikipedia.orgamericanpeptidesociety.orgbachem.com |
| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization risk. jpt.com | Often used without additional additives. |
| Uronium Salts | HATU, HBTU | Excellent efficiency, low side-product formation. jpt.com | Often used without additional additives. |
Strategies for Efficient Peptide Bond Formation
Efficient peptide bond formation involving this compound relies on optimizing reaction conditions and may involve either solution-phase or solid-phase peptide synthesis (SPPS) techniques. wikipedia.org The Boc protecting group is compatible with both approaches. wikipedia.org
Solution-Phase Synthesis:
This classical method is useful for large-scale peptide production. wikipedia.org
The coupling of this compound with another amino acid ester is typically performed in an organic solvent like ethyl acetate. nih.gov
The choice of coupling reagent and additives, as discussed in the previous section, is crucial for success. nih.gov
Solid-Phase Peptide Synthesis (SPPS):
SPPS is the more common method for research and development due to its ease of automation. wikipedia.org
In Boc-based SPPS, the peptide is assembled on a solid support, such as a Merrifield or MBHA resin. seplite.com
The synthesis cycle involves:
Deprotection: Removal of the Boc group from the resin-bound amino acid using an acid like trifluoroacetic acid (TFA). peptide.comseplite.com
Neutralization: The resulting TFA salt is neutralized, often with a base like diisopropylethylamine (DIPEA). peptide.com
Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine on the resin. seplite.com
The use of in situ neutralization protocols, where neutralization and coupling occur simultaneously, can improve efficiency and suppress side reactions like guanidinylation. peptide.compeptide.com
Stereochemical Control and Epimerization Mitigation in this compound Derived Peptides
Maintaining the chiral integrity of amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity. mdpi.com
Analysis of Epimerization Pathways
Epimerization in peptide synthesis can occur through two primary mechanisms, both of which are base-catalyzed: mdpi.com
Direct Enolization: A base can directly abstract the α-proton of the amino acid, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization. This pathway is more likely for amino acids with a more acidic α-proton. mdpi.com
Oxazolone (B7731731) Formation: The activated carboxyl group of an N-protected amino acid can be attacked intramolecularly by the adjacent amide oxygen, forming a 5(4H)-oxazolone intermediate. mdpi.comnih.gov This is considered the most common pathway for racemization during peptide synthesis. mdpi.com The oxazolone's α-proton is significantly more acidic and readily abstracted by a base, leading to a planar, achiral intermediate that can be reprotonated to give a mixture of stereoisomers. nih.gov
The electron-withdrawing nature of the chloro-substituent on the phenyl ring of this compound could potentially influence the acidity of the α-proton, although the primary risk of racemization remains through the oxazolone pathway during the coupling step.
Methods for Maintaining Chiral Integrity
Several strategies are employed to minimize epimerization during the incorporation of this compound into peptides:
Use of Urethane-type Protecting Groups: The Boc group, being a urethane-type protecting group, is known to significantly reduce the tendency for racemization compared to acyl-type protecting groups. bachem.com This is because the oxazolone intermediate formed from a urethane-protected amino acid is less prone to racemization.
Selection of Coupling Reagents and Additives: As detailed in section 2.2.1, the combination of a coupling reagent (like a carbodiimide) with a racemization-suppressing additive (such as HOBt, HOAt, or OxymaPure®) is a standard and effective method. wikipedia.orgamericanpeptidesociety.org These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester, which is less susceptible to oxazolone formation and subsequent racemization. wikipedia.org
Control of Base: The presence of excess base can promote racemization. acs.org Careful control of the amount and strength of the base used, particularly during neutralization steps in SPPS, is important. The use of sterically hindered bases like 2,4,6-collidine has been recommended to substitute more common bases like DIPEA or N-methylmorpholine (NMM) to minimize racemization. bachem.com
Acyl Azide (B81097) Method: The acyl azide method of peptide bond formation is known for its ability to maintain chiral integrity, as acyl azides are less prone to racemization. rsc.org However, the potential instability of acyl azide intermediates requires careful handling, though continuous-flow systems can mitigate these risks. rsc.org
Deprotection Strategies for Boc-Protected Intermediates
The final step in many peptide syntheses, or a recurring step in Boc-SPPS, is the removal of the Boc protecting group. The acid-lability of the Boc group is the cornerstone of its utility. seplite.comamericanpeptidesociety.org
The deprotection of a Boc group is a carbamate (B1207046) hydrolysis that proceeds under acidic conditions. fishersci.co.uk The most common reagent for this purpose is trifluoroacetic acid (TFA). seplite.comamericanpeptidesociety.org
Common Deprotection Cocktails and Conditions:
For SPPS Cycles: A solution of 20% to 50% TFA in a solvent like dichloromethane (DCM) is typically used for the cleavage of the temporary Boc group in each cycle of the synthesis. seplite.com The reaction is usually rapid, taking between 20 and 30 minutes. chempep.com
Final Cleavage from Resin: For the final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc/Bzl SPPS, stronger acidic conditions are required. peptide.com Anhydrous hydrogen fluoride (HF) is a traditional and highly effective reagent for this purpose, though its toxicity necessitates specialized equipment. sigmaaldrich.com Alternatives to HF include trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.comsigmaaldrich.com
Solution-Phase Deprotection: In solution-phase synthesis, Boc deprotection can be achieved using various acidic conditions, such as concentrated hydrochloric acid or TFA in an organic solvent. fishersci.co.uk
Scavengers in Deprotection:
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. peptide.comacsgcipr.org This cation can alkylate nucleophilic amino acid side chains, particularly those of tryptophan, cysteine, and methionine, leading to undesired byproducts. peptide.comacsgcipr.org To prevent this, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cations. masterorganicchemistry.com
Interactive Table: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Dithioethane (DTE) | Cys, Met, Trp | 0.5% |
| p-Cresol | General scavenger | 5% (v/v) in HF |
| Thiols (e.g., ethanedithiol) | General scavenger | Variable |
After deprotection, particularly in SPPS, the resulting amine is in the form of a salt (e.g., a TFA salt) and must be neutralized to the free amine before the next coupling reaction can proceed. peptide.com This is typically done with a solution of a hindered base like DIPEA in DCM. peptide.com
Applications of Boc Phe 4 Cl Oh in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Bioactive Peptides and Peptidomimetics
Boc-Phe(4-Cl)-OH is extensively utilized in the synthesis of bioactive peptides and peptidomimetics, which are compounds designed to mimic natural peptides. nih.gov These synthetic peptides are integral to the development of new therapeutics. chemimpex.comchemimpex.com The incorporation of the 4-chlorophenylalanine residue can influence the peptide's conformation and hydrophobicity, which are critical factors for its biological activity and stability.
This compound serves as a crucial chiral building block for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the amino functionality of the phenylalanine derivative. This protection is vital as it prevents unwanted side reactions during the formation of peptide bonds, allowing for the controlled and sequential addition of amino acids to build a specific peptide chain.
The chlorine atom at the para-position of the phenyl ring is a key feature, imparting specific properties to the molecule. As an electron-withdrawing group, the chlorine atom can enhance the stability of the resulting peptide. This substitution also increases the hydrophobicity of the amino acid side chain, which can lead to stronger interactions with biological targets. The presence of the chlorine allows for specific interactions within biological systems, including the potential for halogen bonding, which can be a valuable tool in designing targeted therapeutics. chemimpex.com Once the peptide synthesis is complete, the Boc group can be readily removed under acidic conditions to yield the final, active peptide.
The unique structural characteristics of this compound make it a valuable component in the development of peptide-based drugs. nih.govchemimpex.com Researchers incorporate this derivative to create novel compounds with enhanced biological activity and optimized properties. chemimpex.com For instance, the introduction of the 4-chlorophenyl ring of Baclofen, a related chlorinated compound, into a Phe-Phe dipeptide backbone was explored to increase π-π stacking and lipophilicity, properties that can improve a drug's ability to cross biological membranes. sigmaaldrich.com
The use of this compound allows for the creation of peptides with specific functions, including those tailored to interact with particular biological pathways or receptors. nih.gov Its compatibility with standard peptide synthesis protocols makes it a practical choice for researchers aiming to streamline the drug discovery and development process. chemimpex.comchemimpex.com
Development of Receptor Agonists and Antagonists
The specific properties conferred by the 4-chloro-phenylalanine residue make this compound a valuable starting material for designing ligands that can activate (agonists) or block (antagonists) biological receptors. Such molecules are central to treating a wide array of diseases.
The endothelin system, particularly the endothelin-A (ETA) receptor, is a key target in managing conditions like pulmonary arterial hypertension. mdpi.com Antagonists of the ETA receptor can lead to vasodilation and have been shown to improve disease progression. mdpi.com Research has demonstrated the successful incorporation of 4-chlorophenylalanine into novel ETA receptor antagonists. nih.gov In one study, a new antagonist containing the Phe(4-Cl) residue was synthesized and reported, highlighting the direct application of this amino acid derivative in creating potent receptor blockers. nih.gov The development of such selective ETA receptor antagonists may offer therapeutic benefits for patients with diseases characterized by increased endothelin-1 (B181129) production, such as certain types of cancer-related pain. nih.gov
| Compound/Concept | Target Receptor | Application/Significance | Source(s) |
| Phe(4-Cl) containing peptide | Endothelin-A (ETA) | A novel endothelin-A receptor antagonist was developed incorporating this residue. | nih.gov |
| Endothelin Receptor Antagonists | ETA and ETB | Inhibit the binding of the vasoconstrictive peptide endothelin, used to treat pulmonary arterial hypertension. | mdpi.com |
| Macitentan | Dual Endothelin Receptor | An example of a potent, orally active dual endothelin receptor antagonist developed through extensive medicinal chemistry efforts. | google.com |
The TIPP family of peptides, such as Tyr-Tic-Phe-Phe-OH, are well-known as potent and highly selective antagonists for the delta-opioid receptor. beilstein-journals.org These peptides serve as important templates for designing new therapeutic agents, including potential analgesics with fewer side effects. The synthesis of TIPP analogues is a common strategy to improve properties like receptor affinity, selectivity, and bioavailability. beilstein-journals.org
These syntheses are typically performed using solid-phase methods with Boc-protected amino acids. The modification of the phenylalanine residues is a key area of exploration. For example, replacing a standard phenylalanine with a halogenated version like 4-chlorophenylalanine (introduced using this compound) is a rational design strategy. Such a modification can significantly alter the electronic and steric properties of the peptide, potentially leading to enhanced binding at the delta-opioid receptor or improved metabolic stability. While specific TIPP analogues containing 4-Cl-Phe were not detailed in the reviewed literature, the established synthetic methodologies and the known benefits of halogenation make this compound a logical and valuable tool for medicinal chemists working on the next generation of delta-opioid receptor ligands.
Enzyme Inhibitor Design and Optimization
This compound and its resulting amino acid, 4-chlorophenylalanine, are employed in the design of enzyme inhibitors, which are molecules that block the activity of enzymes and are a cornerstone of modern pharmacology. chemimpex.com The introduction of the chlorine atom can enhance binding affinity and stability, making it a useful modification in the development of potent and selective inhibitors.
Research has shown that p-chlorophenylalanine (the deprotected form of this compound) acts as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. This finding underscores the potential of the 4-chloro-substituted phenylalanine scaffold in creating powerful and specific enzyme inactivators.
| Research Area | Example/Finding | Starting Material Context | Source(s) |
| Tryptophan Hydroxylase Inhibition | p-Chlorophenylalanine is a selective, irreversible inhibitor of this enzyme. | This is the de-protected form of this compound. | |
| Kinase Inhibitor Design | A Boc-Phe-vinyl ketone was identified as a submicromolar inactivator of AKT kinase. | Demonstrates the use of a Boc-Phe scaffold to build covalent inhibitors. | nih.gov |
| Protease Inhibitor Synthesis | Boc-L-Phe was a key building block for creating inhibitors of the EV71 3C protease. | Shows the direct use of Boc-Phe in synthesizing peptide-like inhibitors. | |
| General Peptide-Lipid Inhibitors | Phe(4-Cl) is listed as a component for building protease inhibitors conjugated to lipids to improve delivery. | Highlights the inclusion of the 4-chloro-phenylalanine residue in inhibitor structures. |
Targeted Therapy Development Utilizing this compound
The introduction of a chlorine atom in the phenylalanine side chain can lead to peptides with improved stability against enzymatic degradation and enhanced receptor binding affinity, making this compound a valuable building block in the design of targeted therapies. cymitquimica.com Research has shown that peptides incorporating this modified amino acid can exhibit significant biological activities, including antagonistic effects on specific receptors.
One notable application is in the development of receptor antagonists. For instance, a novel endothelin-A receptor antagonist was developed that contained a 4-chlorophenylalanine residue. peptide.com Endothelin-A receptor antagonists are investigated for their potential in treating various cardiovascular diseases and certain types of cancer. The presence of the chloro-substituent can enhance the lipophilicity of the peptide, potentially improving its interaction with the receptor binding pocket. smolecule.com
Furthermore, the structural similarities of this compound containing peptides to other biologically active peptides suggest potential applications in other therapeutic areas, such as in the development of enzyme inhibitors. chemimpex.com The modification of peptide sequences with this unnatural amino acid allows for the fine-tuning of their inhibitory activity against specific enzymes, which is a cornerstone of targeted therapy. For example, derivatives of phenylalanine with halogen substitutions have been shown to have enhanced inhibitory effects on certain cytochrome P450 enzymes, which are critical in drug metabolism.
Table 1: Examples of Targeted Therapy Development Utilizing this compound
| Therapeutic Target | Example Application | Key Finding |
| Endothelin-A Receptor | Development of a novel antagonist | Incorporation of 4-chlorophenylalanine contributes to the antagonistic activity. peptide.com |
| Cytochrome P450 Enzymes | Potential for enzyme inhibition | Halogenated phenylalanine derivatives can enhance inhibitory effects. |
| Histone Deacetylases (HDACs) | Potential in cancer therapy | Investigated for its role in inhibiting HDACs to regulate gene expression. |
Bioconjugation Strategies with this compound Derivatives
Bioconjugation, the process of linking a biomolecule to another molecule, is a powerful strategy to enhance the therapeutic or diagnostic properties of peptides. Peptides containing 4-chlorophenylalanine, derived from this compound, can be utilized in various bioconjugation strategies to improve efficacy and enable new applications. chemimpex.comchemimpex.com
The functionalization of peptides containing 4-chlorophenylalanine allows for their conjugation to other biomolecules, such as carrier proteins, polymers, or antibodies, to create more effective drug delivery systems. nih.gov These bioconjugates can exhibit improved solubility, stability, and targeted delivery to specific tissues or cells.
A notable advancement in this area is the use of palladium-catalyzed reactions for bioconjugation. Research has demonstrated that peptides containing 4-chlorophenylalanine can undergo oxidative addition with a palladium precursor to form stable palladium-peptide complexes. nih.govresearchgate.net These complexes can then react with thiol-containing molecules, such as other peptides or proteins, under aqueous conditions to form a stable linkage. This method provides a site-selective way to create peptide bioconjugates.
Table 2: Bioconjugation of Peptides Containing 4-Chlorophenylalanine
| Conjugation Strategy | Biomolecule Attached | Potential Enhancement |
| Palladium-Catalyzed Cross-Coupling | Thiol-containing peptides/proteins | Site-selective ligation for creating peptide-protein conjugates. nih.govresearchgate.net |
| General Bioconjugation | Drugs or imaging agents | Improved drug delivery systems. chemimpex.comchemimpex.com |
Applications in Imaging Agents
The unique properties of peptides containing 4-chlorophenylalanine also make them valuable in the development of diagnostic imaging agents. These peptides can be radiolabeled and used in techniques like Positron Emission Tomography (PET) to visualize and quantify biological processes in vivo.
A significant application is in the development of radiolabeled somatostatin (B550006) analogues for cancer imaging. A patent describes the synthesis of ¹⁸F-labelled fluorinated somatostatin derivatives for PET imaging of cancers that overexpress somatostatin receptors, such as neuroendocrine tumors. The synthesis of these imaging agents involved the use of chloro-phenylalanine (Cl-Phe-OH).
Another example is the development of peptides for apoptosis imaging. A study reported the synthesis and radiolabeling of a peptide, LIKKPF, for imaging apoptosis (programmed cell death), a key process in many diseases and in monitoring treatment response in cancer. In this work, Fmoc-D-Phe(4-Cl)-OH was used in the synthesis of a peptide analog which was then functionalized for radiolabeling.
Table 3: this compound Derivatives in Imaging Agents
| Imaging Modality | Target | Application |
| PET | Somatostatin Receptors | Imaging of neuroendocrine tumors. |
| SPECT/PET | Phosphatidylserine (Apoptosis) | Imaging of programmed cell death in various pathologies. |
Biochemical and Biological Research Involving Boc Phe 4 Cl Oh
Investigation of Protein-Ligand Interactions
Direct investigations into the specific protein-ligand interactions mediated by Boc-Phe(4-Cl)-OH itself were not prominently detailed within the provided search results. The modification of amino acids, such as the addition of the Boc protecting group and the chlorination at the para position of the phenyl ring in phenylalanine, can significantly alter their binding affinities and interactions with biological macromolecules. However, specific studies detailing how this compound directly binds to or modulates the function of specific protein targets are not available in the reviewed literature. Further research would be required to elucidate its precise role in protein recognition and binding events.
Studies on Enzyme Activity and Inhibition Mechanisms
Research into enzyme activity and inhibition mechanisms has provided some insight into the biological potential of compounds derived from this compound. One study ingentaconnect.com explored the synthesis and activity of 2-(aminoacylamino)benzophenones, which included derivatives of N-tert-butoxycarbonyl-4-chlorophenylalanine. Specifically, compound 2d , described as an amide of N-tert-butoxycarbonyl-4-chlorophenylalanine, was synthesized and evaluated for farnesyltransferase inhibitory activity. Farnesyltransferase is an enzyme critical in protein prenylation, a process involved in the regulation of cell growth and differentiation, and its inhibition has been a target for cancer therapy. The study indicated that such derivatives could exhibit inhibitory effects, suggesting a potential avenue for developing enzyme modulators based on this modified amino acid scaffold ingentaconnect.com. However, direct data on the enzyme activity or inhibition mechanisms of this compound itself, as opposed to its amide derivatives, were not detailed.
Exploration of Cellular Mechanisms and Biochemical Pathways
The broader class of amino acid derivatives, to which this compound belongs, plays multifaceted roles in cellular physiology. These derivatives are recognized for their contributions to energy supply, regulation of neurotransmitters, fat metabolism, and protection against muscle damage medchemexpress.eumedchemexpress.cn. While these general functions are established for amino acid derivatives, specific research findings detailing the direct impact of this compound on particular cellular mechanisms or biochemical pathways were not found within the scope of the provided search results. Elucidating its specific influence on cellular signaling, metabolic flux, or other biochemical processes would necessitate targeted experimental investigations.
Research into Neurotransmitter Function and Neurological Disorders
Amino acid derivatives are known to be associated with neurotransmitter regulation and can be implicated in neurological disorders medchemexpress.eumedchemexpress.cn. Phenylalanine itself is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine. Modifications to the phenylalanine structure, such as the chlorination and Boc protection in this compound, could potentially alter its interaction with neurological systems. However, the reviewed literature did not yield specific studies that directly investigate the role of this compound in neurotransmitter function or its implications for neurological disorders. Further research would be needed to explore any potential neuroactive properties or associations.
Evaluation of Chemotactic Activity of Peptides Containing this compound
Chemotaxis, the directed movement of cells in response to chemical stimuli, is a critical process in immunology and development. Peptides incorporating modified amino acids can exhibit altered chemotactic properties. While this compound is a component used in peptide synthesis, specific evaluations of the chemotactic activity of peptides synthesized with this particular modified amino acid were not found in the provided search results. Such studies would typically involve assessing the migration of cells, such as immune cells, in response to peptides containing this residue.
Role in Antibody Production and Immunological Applications
The role of this compound in antibody production or broader immunological applications was not explicitly detailed in the available search findings. Peptides and their derivatives are sometimes used as antigens or immunomodulators. However, specific research demonstrating the use of this compound in generating immune responses, stimulating antibody production, or mediating other immunological effects was not identified.
Data Tables
Specific quantitative research findings or comparative data for this compound across the outlined research areas (protein-ligand interactions, enzyme activity, cellular mechanisms, neurotransmitter function, chemotaxis, immunology) were not sufficiently detailed in the provided search results to generate data tables. The available literature primarily identifies this compound as a reagent for peptide synthesis.
Structure Activity Relationship Sar Studies of Boc Phe 4 Cl Oh Analogues
Synthesis and Characterization of Modified Phenylalanine Derivatives
The synthesis of modified phenylalanine derivatives is a critical first step in conducting SAR studies. These synthetic efforts aim to produce a library of analogues where specific parts of the Boc-Phe(4-Cl)-OH molecule are altered. This includes modifications to the aromatic ring, the amino group, and the carboxylic acid function. Common strategies involve the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to facilitate selective reactions. nih.gov The characterization of these newly synthesized compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their chemical structure and purity. rsc.org
Boc-N-methyl-4-chloro-L-phenylalanine is a significant analogue used in peptide synthesis and drug development. chemimpex.comchemimpex.com The introduction of a methyl group on the nitrogen atom of the amino acid backbone (N-methylation) is a key modification intended to enhance the pharmacological properties of peptides. nih.gov
Synthesis and Characterization: The synthesis of N-methylated amino acids, while challenging, can be achieved through several methods. A common approach involves the N-methylation of the Boc-protected amino acid, Boc-4-chloro-L-phenylalanine, using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. monash.edu This method, broadly applied for N-methylation of N-carbamoyl amino acids, allows for the specific addition of a methyl group to the amide nitrogen. monash.edu Characterization would follow standard procedures, with ¹H NMR spectroscopy confirming the presence of the N-methyl group (typically a singlet around 2.7-3.2 ppm) and mass spectrometry confirming the expected molecular weight.
Impact on Activity: N-methylation has profound effects on the biological activity of peptides containing the modified amino acid. The primary advantages conferred by this modification include:
Increased Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems. nbinno.com
Enhanced Membrane Permeability: The addition of a methyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability. nbinno.comresearchgate.net
Conformational Constraint: N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. nbinno.com This can lock the peptide into a bioactive conformation, leading to higher receptor binding affinity and selectivity. researchgate.net
However, the impact of N-methylation on receptor binding is not always predictable. While it can enhance affinity by pre-organizing the peptide into an optimal binding conformation, it can also be detrimental if the added methyl group creates a steric clash with the receptor binding pocket. acs.org For instance, in some peptide sequences, N-methylation has been shown to have little to no impact on binding affinity, while in others, it can significantly decrease it. acs.org
| Modification | General Impact on Peptide Properties | Reference |
| N-methylation | Increased resistance to enzymatic degradation. | nbinno.com |
| Enhanced cell permeability and bioavailability. | nbinno.comresearchgate.net | |
| Reduced backbone flexibility, influencing receptor binding. | nbinno.comresearchgate.net | |
| Can increase, decrease, or have no effect on binding affinity depending on the specific peptide and receptor. | acs.orgacs.org |
Beyond N-methylation, a wide array of other modifications have been explored to probe the SAR of phenylalanine. Halogenation, in particular, is a common strategy in drug design to modulate the electronic and steric properties of a molecule. mdpi.com
Synthesis and Characterization: The synthesis of halogenated phenylalanine analogues can be accomplished through various routes. Enzymatic synthesis, for example, can produce halogenated L-phenylalanine from the corresponding halogenated cinnamic acid derivative using phenylalanine ammonia (B1221849) lyase. researchgate.net Other methods include palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to introduce fluorinated aryl groups. beilstein-journals.org The synthesis of more complex analogues, like those with alkynyl conjugations, can be achieved via Sonogashira cross-coupling with halogenated phenylalanine precursors. acs.org Characterization of these analogues relies heavily on spectroscopic methods. For instance, in fluorinated derivatives, ¹⁹F NMR is a powerful tool, while High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
Examples of Synthesized Analogues: A diverse library of phenylalanine analogues has been synthesized for SAR studies, including:
Ring-Substituted Halogens: Analogues with fluorine, chlorine, bromine, or iodine at various positions (ortho, meta, para) on the phenyl ring. mdpi.combeilstein-journals.org
Multiple Halogenations: Phenylalanine derivatives containing multiple fluorine atoms, such as tetrafluoro- or pentafluorophenylalanine. beilstein-journals.org
Other Ring Substituents: Analogues bearing nitro, amino, or cyano groups on the phenyl ring to explore electronic effects. chemimpex.com
Alkynyl and Aryl Conjugates: Phenylalanines modified with extended conjugated systems to serve as fluorescent probes or to alter binding interactions. acs.org
Correlation Between Structural Modifications and Biological Efficacy
The data gathered from testing modified phenylalanine analogues allows for the establishment of clear correlations between specific structural features and biological outcomes. These SAR insights are invaluable for optimizing lead compounds.
Modifications to the phenyl ring of phenylalanine derivatives have been shown to significantly influence their interaction with biological targets, such as transporters and enzymes. The nature, position, and number of substituents can fine-tune the analogue's properties, leading to enhanced efficacy or selectivity.
For example, studies on the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, have revealed distinct SAR for halogenated phenylalanine analogues. nih.gov The affinity of these analogues for LAT1 is highly dependent on the position of the halogen substituent. An iodine atom at the ortho-position (2-I-Phe) significantly enhances LAT1 affinity and selectivity over the related LAT2 transporter, whereas substitution at the para-position has a less pronounced effect. nih.gov This suggests the presence of a specific hydrophobic subpocket in the LAT1 binding site that can favorably interact with a large halogen at the ortho-position. nih.gov
In a different context, the SAR of phenylalanine-containing peptidomimetics has been explored for their activity as HIV-1 capsid inhibitors. mdpi.com By modifying the linker and indole-mimicking portions of the molecule, researchers have identified key interactions. The phenylalanine core was found to be crucial for maintaining antiviral activity, forming hydrophobic interactions within the target protein. Modifications to other parts of the molecule, such as introducing different substituted aniline (B41778) moieties, led to a range of potencies, highlighting the sensitivity of the biological activity to these structural changes. mdpi.com
The following table summarizes representative SAR data for substituted phenylalanine analogues against different biological targets.
| Analogue/Modification | Biological Target | Observed Effect on Efficacy | Reference |
|---|---|---|---|
| 2-Iodo-L-phenylalanine | LAT1 Transporter | Markedly increased binding affinity and selectivity compared to unsubstituted Phenylalanine. | nih.gov |
| 3-Iodo-L-phenylalanine | LAT1 Transporter | Increased binding affinity, but less selective than the 2-iodo analogue. | nih.gov |
| 4-Iodo-L-phenylalanine | LAT1 Transporter | Inhibitory effect comparable to unsubstituted Phenylalanine. | nih.gov |
| Phenylalanine derivative with 4-methoxy-N-methylaniline substituent | HIV-1 Capsid Protein | Showed potent anti-HIV-1 activity (EC₅₀ = 5.14 µM). | mdpi.com |
| Phenylalanine derivative with indolin-5-amine (B94476) substituent | HIV-1 Capsid Protein | Showed the most potent anti-HIV-1 activity in the series (EC₅₀ = 2.57 µM). | mdpi.com |
Influence of Side-Chain Modifications on Receptor Binding Affinity
Altering the side chain of phenylalanine residues within a peptide can dramatically influence the peptide's conformation and, consequently, its binding affinity for a specific receptor. These modifications range from simple substitutions to the introduction of rigid constraints that lock the side chain into a particular orientation.
Studies on apelin receptor (APJ) agonists have demonstrated that the C-terminal phenylalanine residue is a critical determinant for receptor binding and activation. acs.org Replacing this phenylalanine with analogues that have conformationally constrained side chains can lead to significant improvements in binding affinity. For example, introducing residues like 1-Nal (1-Naphthylalanine) or constraining the side chain through cyclization can result in analogues with picomolar affinity, a substantial increase compared to the native peptide. acs.org This suggests that the receptor's binding pocket has a specific topographical preference for the orientation of the aromatic side chain.
Similarly, in the field of opioid peptides, conformational restriction of the phenylalanine side chain has been used to enhance receptor selectivity. Incorporating a constrained analogue like 2-aminoindan-2-carboxylic acid (Aic) in place of phenylalanine in a cyclic opioid peptide resulted in a potent agonist with high preference for µ-opioid receptors over δ-receptors. acs.org This high selectivity was a direct consequence of the imposed side-chain restriction, as more flexible analogues did not exhibit the same level of preference. acs.org These findings indicate that the binding pockets of different receptor subtypes have distinct spatial requirements, which can be exploited through the rational design of side-chain constrained analogues.
The table below presents data on how various side-chain modifications of phenylalanine within peptide structures affect their binding affinity to specific receptors.
| Peptide/Analogue | Modification at Phenylalanine Position | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| Apelin-13 (Reference) | L-Phe | Apelin Receptor (APJ) | 0.7 | acs.org |
| Apelin-13 Analogue | Tyr(OBn) | Apelin Receptor (APJ) | 0.02 | acs.org |
| Apelin-13 Analogue | p-Benzoyl-L-phenylalanine (Bpa) | Apelin Receptor (APJ) | Sub-nanomolar | acs.org |
| H-Tyr-D-Orn-X-Glu-NH₂ (Reference) | L-Phe | µ-Opioid Receptor | 1.3 | acs.org |
| H-Tyr-D-Orn-X-Glu-NH₂ | 2-Aminoindan-2-carboxylic acid (Aic) | µ-Opioid Receptor | 2.4 | acs.org |
| H-Tyr-D-Orn-X-Glu-NH₂ (Reference) | L-Phe | δ-Opioid Receptor | 4.3 | acs.org |
| H-Tyr-D-Orn-X-Glu-NH₂ | 2-Aminoindan-2-carboxylic acid (Aic) | δ-Opioid Receptor | 160 | acs.org |
Advanced Research Perspectives and Emerging Applications
Computational Chemistry and Molecular Modeling for Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents. Boc-Phe(4-Cl)-OH, as a building block for peptides and peptidomimetics, can be integrated into computational studies to predict its behavior within biological systems. Molecular docking, for instance, can simulate how peptides incorporating this residue interact with target proteins, predicting binding affinities and modes of action columbia.edunih.gov. The 4-chloro substituent can influence lipophilicity, electronic distribution, and steric interactions, which are critical parameters for molecular recognition and binding efficacy. By employing these computational techniques, researchers can optimize lead compounds, explore structure-activity relationships (SAR), and identify promising drug candidates with enhanced specificity and reduced off-target effects columbia.edunih.gov. For example, computational analysis can help understand how the chlorophenylalanine residue affects peptide conformation and its interaction with specific receptor pockets or enzyme active sites.
Enzymatic Synthesis and Biocatalysis Utilizing this compound
Enzymatic synthesis and biocatalysis offer mild, selective, and environmentally friendly routes for chemical transformations. This compound can be utilized as a substrate or building block in various enzymatic processes.
The tert-Butoxycarbonyl (Boc) group is a common amine protecting group in peptide synthesis, typically removed under acidic conditions. However, enzymatic methods are emerging as alternatives for mild and selective deprotection. While direct studies on the enzymatic deprotection of this compound specifically are not extensively detailed in the provided search results, general research indicates that enzymes like esterases and lipases can be employed for the cleavage of ester protecting groups acs.orgnih.gov. Although the Boc group is an amine protecting group, the principles of enzymatic deprotection of other protecting groups highlight the potential for developing specific enzymes or optimizing existing ones for Boc removal from modified amino acids like this compound, offering an alternative to harsh chemical reagents acsgcipr.orgmdpi.comacs.orggoogle.com. Such enzymatic approaches could preserve sensitive peptide structures and avoid the generation of potentially genotoxic byproducts associated with acid-mediated deprotection acsgcipr.org.
Enzymatic synthesis has been successfully applied to create amino acid-sugar alcohol conjugates, which have potential applications in various fields, including therapeutics and biomaterials researchgate.netresearchgate.netutupub.fi. Serine proteases, such as Optimase M-440, have demonstrated broad substrate specificity towards N-t-Boc-protected L-amino acids as acyl donors and sugar alcohols as nucleophiles researchgate.netresearchgate.net. While specific examples using this compound in these conjugations are not explicitly detailed, the established methodology indicates that this modified amino acid could be readily incorporated into such conjugates. The regioselective acylation of primary hydroxyl groups on sugar alcohols, as observed with other N-t-Boc-protected amino acids, suggests that this compound could be enzymatically linked to sugar alcohols like sorbitol or inositol, yielding novel glycoconjugates with potentially altered physicochemical and biological properties researchgate.netresearchgate.net.
Integration into Combinatorial Libraries for Drug Discovery
Combinatorial chemistry, by generating large libraries of diverse compounds, is a cornerstone of modern drug discovery nih.govucdavis.edunih.govacs.org. This compound can be incorporated into these libraries, particularly in peptide and peptidomimetic libraries, to increase molecular diversity. Its inclusion allows for the systematic exploration of how the 4-chloro substitution affects biological activity, receptor binding, or enzyme inhibition sigmaaldrich.com. Solid-phase peptide synthesis (SPPS) is a common method for library construction, where this compound can be coupled and deprotected iteratively nih.govnih.gov. The resulting libraries can then be screened using high-throughput methods to identify compounds with desired pharmacological properties nih.govucdavis.eduacs.org. The ability to introduce a halogenated aromatic residue like 4-chlorophenylalanine provides a means to fine-tune lipophilicity and electronic characteristics, which are crucial for optimizing drug-like properties within these libraries.
Future Directions in Peptide and Peptidomimetic Engineering
The engineering of peptides and peptidomimetics is a rapidly evolving field aimed at developing more stable, potent, and bioavailable therapeutic agents chapman.edunih.gov. This compound offers a valuable tool in this endeavor. Its incorporation can confer increased resistance to enzymatic degradation, a common limitation of natural peptides nih.gov. Furthermore, the 4-chloro substituent can modulate the peptide's interaction with biological targets, potentially leading to enhanced efficacy or novel mechanisms of action.
Future research directions may include:
Development of Novel Peptidomimetics: Designing peptidomimetics that mimic the structure and function of natural peptides but possess improved pharmacokinetic profiles, utilizing this compound as a key building block.
Targeted Drug Delivery Systems: Engineering peptides or peptide conjugates containing this compound for targeted delivery of therapeutic agents to specific tissues or cells, leveraging the modified amino acid's influence on binding and stability.
Bioactive Conjugates: Synthesizing novel conjugates of this compound with other bioactive molecules or scaffolds to create hybrid therapeutics with enhanced or dual activities.
Advanced Computational Design: Further integrating computational modeling with experimental synthesis to predict and optimize the properties of peptides and peptidomimetics incorporating this compound for specific therapeutic applications.
The unique structural features of this compound position it as a versatile component for advancing peptide and peptidomimetic research, contributing to the development of next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
